(S)-4-Nonanolide

Description

Overview of Lactones as Cyclic Esters

Lactones are a significant class of compounds in organic chemistry, defined as cyclic esters. pearson.com They are formed through the intramolecular esterification of a hydroxycarboxylic acid, where a hydroxyl group and a carboxylic acid group within the same molecule react to form a ring structure. wikipedia.orgbritannica.com This cyclization process often occurs spontaneously, particularly for the formation of five- and six-membered rings, which are thermodynamically stable. pearson.com

The nomenclature of lactones typically indicates the size of the ring using Greek letters (α, β, γ, δ, ε), which corresponds to the position of the hydroxyl group on the parent acid's carbon chain relative to the carboxyl group. wikipedia.org

α-Lactones: 3-membered rings

β-Lactones: 4-membered rings

γ-Lactones: 5-membered rings

δ-Lactones: 6-membered rings

An alternative suffix, "-olide," is also used in naming these compounds. wikipedia.org Lactones are prevalent in nature and are found in various natural products, including antibiotics and flavor and fragrance components. britannica.comperflavory.com

Significance of Chirality in Chemical and Biological Systems

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. These non-superimposable mirror-image molecules are called enantiomers.

The significance of chirality is particularly profound in biological systems. acs.org Biological molecules such as enzymes, receptors, and nucleic acids are themselves chiral. Consequently, they often interact differently with the different enantiomers of a chiral compound. This can lead to one enantiomer having a potent biological effect while its mirror image is inactive or exhibits a completely different activity. acs.org

In the context of aroma compounds like lactones, olfactory receptors, which are protein molecules with chiral structures, can distinguish between enantiomers. This results in different enantiomers of the same compound having distinct smells or different odor thresholds. acs.org Therefore, the specific stereochemistry of a molecule like (S)-4-Nonanolide is crucial to its biological role and sensory perception.

Structural Characteristics and Nomenclature of this compound

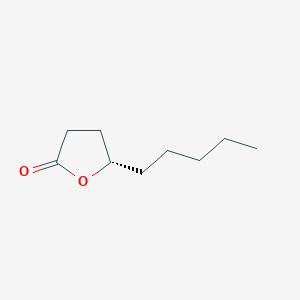

This compound is a chiral γ-lactone. Its structure consists of a five-membered ring containing an ester group (an oxolan-2-one ring) and a pentyl side chain attached to the carbon atom adjacent to the ring oxygen. nih.gov The designation "(S)" refers to the specific stereochemical configuration at this chiral center (the carbon at position 5 of the lactone ring).

The compound is functionally related to nonanoic acid. nih.gov Its systematic IUPAC name is (5S)-5-pentyloxolan-2-one. nih.gov It is also known by several synonyms, including (5S)-5-pentyltetrahydrofuran-2-one and (S)-gamma-Pentyl-gamma-butyrolactone. alfa-chemistry.com

Below is a summary of its key chemical identifiers and properties.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | (5S)-5-pentyloxolan-2-one |

| Synonyms | This compound, (5S)-5-pentyltetrahydrofuran-2-one, (S)-Dihydro-5-pentyl-2(3H)-furanone |

| CAS Number | 63357-97-1 |

| Canonical SMILES | CCCCC[C@H]1CCC(=O)O1 |

| InChI Key | OALYTRUKMRCXNH-QMMMGPOBSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-pentyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Approaches

Classical Chemical Synthesis Routes

Traditional methods for the synthesis of lactones like (S)-4-nonanolide often involve intramolecular cyclization of hydroxy acids, reduction of keto precursors, or radical-mediated reactions. These routes provide a foundational understanding of lactone formation.

Cyclization of 4-Hydroxynonanoic Acid Derivatives

One of the most direct methods for synthesizing γ-lactones is the acid-catalyzed intramolecular esterification, or lactonization, of the corresponding γ-hydroxy acid. In the case of this compound, this involves the cyclization of (S)-4-hydroxynonanoic acid. The reaction is typically carried out in the presence of a strong acid catalyst, which protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group at the C4 position. The efficiency of this process can be influenced by factors such as reaction temperature, concentration, and the choice of solvent. While conceptually straightforward, achieving high yields and preventing side reactions, such as intermolecular polymerization, requires careful optimization of reaction conditions. researchgate.net

Reduction of 4-Nonanone Precursors

Another classical approach involves the reduction of a 4-oxo-nonanoic acid derivative. This method typically employs a reducing agent to convert the ketone functional group at the C4 position to a hydroxyl group. Subsequent spontaneous or acid-catalyzed lactonization then yields the desired γ-nonalactone. The choice of reducing agent is critical to the success of this method. For the synthesis of the specific (S)-enantiomer, a stereoselective reducing agent or a chiral catalyst is necessary to control the stereochemistry of the newly formed chiral center at C4. Without such control, a racemic mixture of (R)- and this compound would be produced.

Free Radical Addition Reactions for Lactone Formation

Free radical reactions offer an alternative pathway for the construction of the lactone ring. wikipedia.org This approach can involve the addition of a radical to an unsaturated precursor, followed by a cyclization step. wikipedia.orgpharmaguideline.com For instance, a radical can be generated on a suitable derivative of nonenoic acid, which then undergoes an intramolecular cyclization to form the five-membered lactone ring. The regioselectivity of the radical addition and the stereochemical outcome of the cyclization are key challenges in this methodology. pharmaguideline.comyoutube.com The reaction is typically initiated by a radical initiator, such as a peroxide, and proceeds through a chain mechanism. wikipedia.orgpharmaguideline.com While powerful, these methods can sometimes lead to a mixture of products and require careful control to achieve high selectivity for the desired this compound. bbhegdecollege.com

Stereoselective and Asymmetric Synthesis Strategies

The demand for enantiomerically pure this compound, particularly for applications in the fragrance and flavor industries, has driven the development of sophisticated stereoselective and asymmetric synthetic methods. These strategies aim to control the formation of the chiral center at the C4 position with high precision.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This method leverages the existing stereocenters in these natural precursors to construct the target molecule with the desired stereochemistry.

D-Glutamic acid, a non-proteinogenic amino acid, can serve as a versatile chiral starting material. nih.gov Its inherent stereochemistry can be used to direct the synthesis of this compound. The synthetic sequence typically involves the transformation of the amino and carboxylic acid functionalities of glutamic acid into the required hydrocarbon chain and lactone ring of the target molecule, while preserving the stereochemical integrity of the original chiral center. researchgate.netmdpi.com

Carbohydrates, such as D-ribose, are another valuable source of chirality for asymmetric synthesis. mdpi.comresearchgate.net The multiple stereocenters present in D-ribose can be manipulated through a series of chemical transformations to construct the pentyl side chain and the lactone ring of this compound. elsevierpure.com This approach often involves selective protection and deprotection of hydroxyl groups, followed by carbon-carbon bond-forming reactions to build the required carbon skeleton. mdpi.com

L-Ascorbic acid, commonly known as vitamin C, is an inexpensive and readily available chiral precursor. nih.govnih.gov Its lactone structure and multiple stereocenters make it an attractive starting point for the synthesis of other chiral lactones. researchgate.net A synthetic route starting from L-ascorbic acid would involve the cleavage of the dienol ring and subsequent modification of the side chain to afford the pentyl group of this compound, while retaining the desired stereochemistry at the C4 position.

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed asymmetric reactions have emerged as one of the most powerful tools for the synthesis of enantiomerically pure compounds. These methods employ a small amount of a chiral metal complex to catalyze the formation of a large amount of the desired product with high enantioselectivity.

Ruthenium-catalyzed asymmetric transfer hydrogenation is a widely used method for the enantioselective reduction of ketones. nih.gov In the context of this compound synthesis, a prochiral 4-oxo-nonanoic acid derivative can be reduced to the corresponding (S)-4-hydroxynonanoic acid derivative with high enantiomeric excess using a chiral ruthenium catalyst and a hydrogen donor. researchgate.netdntb.gov.ua Subsequent lactonization then yields the enantiomerically enriched this compound. The choice of the chiral ligand coordinated to the ruthenium center is crucial for achieving high stereocontrol.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgdalalinstitute.comorganic-chemistry.org This reaction can be a key step in a multi-step synthesis of this compound. researchgate.net An appropriate allylic alcohol precursor can be epoxidized with high enantioselectivity using a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidizing agent like tert-butyl hydroperoxide. dalalinstitute.comresearchgate.net The resulting chiral epoxide can then be converted through a series of steps, including ring-opening and functional group manipulations, to afford the target this compound. researchgate.netharvard.edu This powerful method allows for the introduction of the key stereocenter with excellent control. wikipedia.orgresearchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor Type | Key Transformation | Stereocontrol | Advantages | Disadvantages |

| Cyclization of 4-Hydroxynonanoic Acid Derivatives | γ-Hydroxy Acid | Intramolecular Esterification | Relies on chiral precursor | Direct route | Potential for side reactions |

| Reduction of 4-Nonanone Precursors | γ-Keto Acid/Ester | Ketone Reduction | Requires chiral reducing agent/catalyst | Convergent approach | Can produce racemic mixture without stereocontrol |

| Free Radical Addition | Unsaturated Acid Derivative | Radical Cyclization | Often low to moderate | Can form C-C bonds efficiently | Can lack selectivity, potential for polymerization |

| Chiral Pool (e.g., D-Glutamic Acid) | Natural Amino Acid | Multi-step functional group interconversion | Excellent (substrate-controlled) | Access to high enantiopurity | Longer synthetic routes |

| Chiral Pool (e.g., D-Ribose) | Natural Carbohydrate | Multi-step functional group interconversion | Excellent (substrate-controlled) | Access to high enantiopurity | Requires extensive protecting group chemistry |

| Ru-catalyzed Asymmetric Transfer Hydrogenation | γ-Keto Acid/Ester | Asymmetric Ketone Reduction | High (catalyst-controlled) | High efficiency and enantioselectivity | Requires specialized catalysts |

| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Asymmetric Epoxidation | Excellent (catalyst-controlled) | Highly reliable and predictable stereocontrol | Multi-step process from epoxide intermediate |

Organocatalytic Enantioselective Methods

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. The synthesis of enantiomerically enriched γ-lactones, including the precursor to this compound, can be achieved through various organocatalytic strategies. Proline and its derivatives are among the most utilized organocatalysts, capable of activating substrates through the formation of enamine or iminium intermediates. libretexts.orgwikipedia.org

One of the key approaches involves the asymmetric Michael addition of aldehydes or ketones to α,β-unsaturated esters, catalyzed by a chiral organocatalyst. This reaction establishes the crucial stereocenter at the γ-position. For the synthesis of this compound, a retrosynthetic analysis would involve the disconnection of the lactone to its corresponding precursor, (S)-4-hydroxynonanoic acid. An organocatalytic approach could be envisioned for the enantioselective synthesis of a suitable γ-keto ester intermediate, which can then be stereoselectively reduced to the desired hydroxy acid.

Proline's ability to act as a bifunctional catalyst, with both an acidic carboxyl group and a basic amine, allows it to facilitate reactions with high stereocontrol through a well-organized transition state. libretexts.orgresearchgate.net For instance, the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective using proline as a catalyst. zlibrary.to While direct synthesis of this compound via a one-step organocatalytic reaction is not extensively documented, the principles of organocatalysis provide a robust framework for the asymmetric synthesis of its key chiral intermediates.

A general strategy for the synthesis of chiral γ-lactones involves a one-pot sequential process combining an enantioselective organocatalyzed Michael addition of boronic acids to a latent aldehyde equivalent, followed by a diastereoselective intramolecular Passerini-type reaction. nih.gov This methodology highlights the potential of organocatalysis in constructing complex chiral lactone structures with high levels of stereocontrol.

| Organocatalyst Type | Key Reaction | Relevance to this compound Synthesis | Typical Enantioselectivity |

|---|---|---|---|

| Proline and Derivatives | Asymmetric Aldol Reaction | Synthesis of chiral γ-hydroxy aldehyde precursors. | Often >90% ee |

| Proline and Derivatives | Asymmetric Michael Addition | Enantioselective formation of the C-C bond at the γ-position of a keto-ester precursor. | Variable, can be >90% ee |

| Cinchona Alkaloid-derived Squaramides | Asymmetric α-sulfenylation | Functionalization of lactone precursors with potential for further transformation. | 81-94% ee acs.org |

Application of Ring-Closing Metathesis (RCM) in Macrolactonization

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly macrocycles, due to its functional group tolerance and the development of highly efficient ruthenium-based catalysts. medwinpublishers.com While RCM is most commonly employed for the formation of unsaturated rings from diene precursors, its application in the synthesis of saturated lactones like this compound typically involves a subsequent reduction step of the resulting unsaturated lactone.

The power of RCM lies in its ability to form large rings, which can be challenging with traditional cyclization methods. medwinpublishers.com In the context of macrolide synthesis, RCM of a seco-acid precursor containing two terminal alkenes can lead to the formation of a macrocyclic lactone. For smaller rings like the five-membered ring of this compound, RCM is not the most direct approach for the final ring closure. However, it can be a key step in the synthesis of more complex natural products that contain a γ-lactone moiety as part of a larger ring system. acs.orgnih.gov

A notable advancement is the combination of enzymatic kinetic resolution with RCM in a one-pot, two-step sequence. mdpi.com This chemoenzymatic approach allows for the simultaneous synthesis of two different enantiopure lactones from a racemic starting material. The process involves the enzymatic acylation of a racemic diene-containing alcohol, followed by the RCM of the unreacted alcohol and the newly formed ester to yield two enantiomerically pure lactones. This strategy, while producing unsaturated lactones, showcases the potential of integrating RCM with enzymatic processes for the efficient production of chiral building blocks.

| Catalyst Generation | Substrate Type | Product Type | Relevance to this compound |

|---|---|---|---|

| First-Generation Grubbs' Catalyst | Methallyl acrylates | α,β-Unsaturated γ-lactones acs.orgnih.gov | Provides a route to unsaturated precursors that can be hydrogenated. |

| Second-Generation Grubbs' Catalyst | Diene-containing alcohols/esters | Enantiopure unsaturated lactones (in combination with enzymatic resolution) mdpi.com | Demonstrates a powerful chemoenzymatic strategy for chiral lactone synthesis. |

Biotechnological and Enzymatic Synthesis

The demand for natural and enantiomerically pure flavor and fragrance compounds has spurred the development of biotechnological and enzymatic methods for the synthesis of this compound. These approaches offer advantages in terms of sustainability, selectivity, and the ability to produce compounds with a "natural" label.

Microbial Fermentation Processes for Enantiopure Production

Microbial fermentation is a well-established method for the production of γ-lactones. Various microorganisms, particularly yeasts, are capable of producing γ-nonalactone from fatty acid precursors. researchgate.net The enantioselectivity of these biotransformations is a critical aspect for the production of enantiopure this compound.

Research has shown that the yeast Saccharomyces cerevisiae can produce γ-nonalactone through two distinct biosynthetic pathways when linoleic acid is used as a precursor. researchgate.net These pathways lead to the formation of both (R)- and (S)-enantiomers, with the relative proportions depending on the specific pathway.

One pathway involves 13-lipoxygenation of linoleic acid, followed by reduction and β-oxidation, which includes one α-oxidation step. This pathway results in the formation of (S)-γ-nonalactone with an enantiomeric excess (e.e.) of approximately 60%. researchgate.net The other pathway, initiated by 9-lipoxygenation, leads to the formation of (R)-γ-nonalactone. researchgate.net To achieve enantiopure this compound, fermentation conditions and strain selection can be optimized to favor the 13-lipoxygenation pathway. Additionally, downstream purification processes can be employed to separate the enantiomers.

Other microorganisms, such as Sporobolomyces odorus, have also been shown to produce γ-nonalactone from linoleic acid. researchgate.net The development of microbial strains with enhanced activity and selectivity for the production of the (S)-enantiomer is an active area of research.

| Microorganism | Precursor | Key Pathway for (S)-Isomer | Reported Enantiomeric Excess of (S)-Isomer |

|---|---|---|---|

| Saccharomyces cerevisiae | Linoleic Acid | 13-Lipoxygenation, β-oxidation, α-oxidation | ~60% researchgate.net |

| Sporobolomyces odorus | Linoleic Acid | Lipoxygenation | Data not specified researchgate.net |

Engineered Enzyme Systems for Lactone Assembly (e.g., Carbene Transferases, Thioesterases)

Recent advances in protein engineering have led to the development of novel enzyme systems for the synthesis of complex molecules, including lactones. These engineered enzymes offer new retrosynthetic disconnections and can catalyze reactions not found in nature.

One groundbreaking approach involves the use of engineered cytochrome P450 enzymes as "carbene transferases". researchgate.netacs.org These enzymes can catalyze the intramolecular insertion of a carbene into a C-H bond to form a new C-C bond, leading to the formation of a lactone ring. This strategy represents a departure from the traditional C-O bond formation in lactonization. Directed evolution of these enzymes has yielded variants with high activity and enantioselectivity for the synthesis of various lactones. acs.org While not yet specifically applied to this compound, this technology holds immense promise for the de novo synthesis of aliphatic lactones from simple starting materials.

Thioesterases are another class of enzymes that play a crucial role in the biosynthesis of natural products, including macrolides. nih.gov These enzymes catalyze the hydrolysis of thioester bonds, often leading to the cyclization of a linear precursor to form a lactone. nih.gov In polyketide and fatty acid synthesis, the thioesterase domain is typically responsible for releasing the final product from the synthase machinery. The stereoselectivity of some macrocyclizing thioesterases has been shown to be tolerant of different substrate stereochemistries, which can be both an advantage and a challenge in the context of enantiopure synthesis. nih.gov Engineering of thioesterases to enhance their activity and selectivity for the production of specific lactones is an area of ongoing research.

Chemoenzymatic Cascade Reactions in Lactone Synthesis

Chemoenzymatic cascade reactions combine the selectivity of enzymes with the versatility of chemical catalysis in a one-pot or sequential manner. csic.es This approach can significantly improve the efficiency and sustainability of a synthetic route by reducing the number of purification steps and minimizing waste.

For the synthesis of chiral γ-lactones like this compound, a chemoenzymatic cascade could involve an enzymatic kinetic resolution of a racemic precursor, followed by a chemical transformation of the resolved intermediates. For example, a lipase-catalyzed transesterification can be used to resolve a racemic alcohol, followed by a chemical lactonization of the desired enantiomer. mdpi.com

Another strategy involves the use of an alcohol dehydrogenase (ADH) for the stereoselective reduction of a γ-keto acid or ester to the corresponding γ-hydroxy acid or ester, which then spontaneously cyclizes to the lactone. semanticscholar.orgtudelft.nl The use of whole-cell biocatalysts containing ADH activity has been successfully applied to the synthesis of γ-aryl-γ-butyrolactones. semanticscholar.org This approach could be adapted for the synthesis of aliphatic γ-lactones like this compound.

The integration of photocatalysis with biocatalysis represents another frontier in chemoenzymatic cascades. A photocatalytic C-C bond formation can be used to generate a keto ester intermediate, which is then asymmetrically reduced by an ADH to yield a chiral lactone. This merging of photocatalysis and biocatalysis offers a powerful strategy for the synthesis of high-value chiral compounds from simple and abundant starting materials.

Stereochemical Characterization and Elucidation

Determination of Absolute Configuration

The absolute configuration describes the precise spatial orientation of the atoms or groups at a chiral center. wikipedia.org For (S)-4-nonanolide, this involves unequivocally establishing the 'S' configuration at the C4 position of the lactone ring. Several powerful techniques are employed for this purpose.

Modified Mosher's Method

The modified Mosher's method is a well-established nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of secondary alcohols and amines. nih.gov The method involves the preparation of diastereomeric esters using the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govresearchgate.net

The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic effect in the ¹H NMR spectrum, leading to different chemical shifts for protons on either side of the MTPA plane in the two diastereomers. nih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced. researchgate.net A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration. mdpi.com This technique has been successfully applied to a wide range of natural products to elucidate their stereochemistry. researchgate.net

X-ray Single Crystal Diffraction

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. wikipedia.orgnih.gov This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. anton-paar.com The pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the creation of a three-dimensional electron density map and, consequently, the precise determination of the molecular structure, including the absolute stereochemistry. nih.govanton-paar.com

For a definitive assignment of the absolute configuration, the analysis often involves the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. The evaluation of the Flack parameter is a common method to confidently establish the absolute structure of an enantiomerically pure compound. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org This difference in absorption, which is orders of magnitude smaller than the unpolarized absorbance, provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration and conformation in solution. bruker.comwikipedia.orgresearchgate.net

The experimental VCD spectrum is typically compared with a theoretical spectrum generated through quantum chemical calculations, often using density functional theory (DFT). stackexchange.com A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. wikipedia.orgstackexchange.com VCD is particularly advantageous as it does not require crystallization of the compound. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) ECD Calculations

Electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, is another powerful chiroptical method for assigning absolute configuration. The utility of experimental ECD is significantly enhanced when coupled with theoretical calculations.

Time-dependent density functional theory (TDDFT) has become a widely used computational method to predict the ECD spectra of chiral molecules. nih.govnih.gov The process involves first determining the stable conformers of the molecule and their relative populations using DFT. unipi.it Then, the ECD spectrum for each significant conformer is calculated using TDDFT. A Boltzmann-weighted average of the individual spectra yields the final theoretical ECD spectrum. unipi.it By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. nih.gov The choice of functional and basis set in the TDDFT calculations is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

Enantiomeric Purity Assessment

Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a sample of this compound is essential, as the biological and sensory properties of enantiomers can differ significantly. Chiral chromatography is the primary technique for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful methods for separating enantiomers. chromatographyonline.com These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. phenomenex.comgcms.cz

Chiral HPLC: In chiral HPLC, the separation is achieved by passing the sample through a column packed with a CSP. phenomenex.com Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose), Pirkle-type phases, proteins, and macrocyclic glycopeptides. phenomenex.comslideshare.net The choice of the CSP and the mobile phase is critical for achieving successful separation. sigmaaldrich.com

Chiral GC: For volatile compounds like 4-nonanolide, chiral GC is a highly effective technique. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the chiral selector results in their separation, allowing for the determination of the enantiomeric ratio. jiangnan.edu.cn

The following table summarizes typical parameters for chiral chromatographic analysis:

| Technique | Stationary Phase Type | Mobile/Carrier Gas | Detection | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV | Enantiomeric Purity |

| Chiral GC | Cyclodextrin derivatives (e.g., β-DEX) | Helium, Hydrogen | FID, MS | Enantiomeric Purity |

Conformational Analysis in Solution and Solid State

The biological activity and spectroscopic properties of this compound are influenced by its three-dimensional shape or conformation. The five-membered lactone ring is not planar and can adopt various conformations, often described as envelope or twist forms.

In Solution: In solution, the molecule is flexible and exists as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational preferences in solution. nih.gov Information from coupling constants (via the Karplus equation) and Nuclear Overhauser Effect (NOE) experiments can provide insights into the relative orientation of atoms and the preferred conformations of the lactone ring and the pentyl side chain. Computational modeling, such as DFT calculations, complements experimental data by predicting the geometries and relative energies of different conformers, allowing for a more complete understanding of the conformational landscape in solution. unipi.it

In the Solid State: In the crystalline state, the molecule adopts a single, well-defined conformation. X-ray crystallography provides the most precise information about the solid-state conformation, revealing exact bond lengths, bond angles, and torsion angles. nih.govanton-paar.com This data offers a static picture of the molecule's preferred geometry in the absence of solvent effects and thermal motion, serving as a crucial reference point for computational and solution-state studies. nih.gov

Biosynthesis Pathways and Natural Occurrence

Identification of Natural Sources

(S)-4-Nonanolide has been identified as a volatile or semi-volatile component in a diverse array of natural sources. Its presence contributes to the characteristic aroma profiles of various plants and is also a product of fungal metabolism.

Natural Occurrence of this compound

| Kingdom | Species | Common Name/Type |

| Plantae | Zea mays | Maize/Corn |

| Plantae | Thymbra capitata | Conehead thyme |

| Fungi | Cytospora sp. | Endophytic fungus |

| Fungi | Penicillium simplicissimum | Fungus |

| Fungi | Stagonospora cirsii | Fungal pathogen |

Data derived from scientific literature on natural product chemistry.

In the plant kingdom, this compound has been reported in Zea mays (maize) and Thymbra capitata (conehead thyme). In the fungal kingdom, this compound is produced by various species, including the endophytic fungus Cytospora sp., Penicillium simplicissimum, and the plant pathogen Stagonospora cirsii. The latter is known for producing a variety of nonenolides, which are ten-membered lactones. acs.orgnih.govresearchgate.netacs.orgresearchgate.netnih.gov

Proposed Biosynthetic Routes

The biosynthesis of this compound is primarily believed to originate from fatty acid precursors, which undergo a series of enzymatic transformations. Two major pathways have been proposed and studied, particularly in yeast, which provide a model for understanding its formation in other organisms.

Fatty Acid Derivative Pathways (e.g., Lipoxygenation and Beta-oxidation)

The most extensively studied pathway for the formation of 4-nonanolide involves the oxidative degradation of unsaturated fatty acids, such as linoleic acid. datapdf.comacs.orgresearchgate.net This pathway is a multi-step process involving lipoxygenation and subsequent chain shortening via β-oxidation.

In yeast, two distinct routes originating from linoleic acid have been elucidated, leading to the formation of both (S)- and (R)-enantiomers of γ-nonalactone. datapdf.comacs.orgresearchgate.net

Pathway I, leading to (S)-γ-nonalactone:

13-Lipoxygenation: The process begins with the action of a 13-lipoxygenase on linoleic acid, which introduces a hydroperoxy group at the C-13 position.

Reduction: The resulting hydroperoxide is then reduced to a hydroxy fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE).

β-Oxidation: This C18 hydroxy fatty acid undergoes several cycles of β-oxidation, which shortens the carbon chain by removing two-carbon units in the form of acetyl-CoA.

α-Oxidation: A crucial α-oxidation step is proposed to occur, which removes one carbon atom, leading to the formation of a C9 intermediate.

Lactonization: The resulting 4-hydroxynonanoic acid spontaneously or enzymatically cyclizes to form (S)-γ-nonalactone. datapdf.comacs.orgresearchgate.net

This pathway has been shown to produce (S)-γ-nonalactone with an enantiomeric excess of approximately 60%. datapdf.comacs.orgresearchgate.net

Polyketide Pathway Intermediates and Enzymes (e.g., Highly Reducing Polyketide Synthases, Thioesterases)

While the fatty acid degradation pathway is a primary route, the involvement of polyketide synthases (PKSs) is also crucial, particularly in providing the fatty acid precursors. Fungal highly reducing polyketide synthases (hrPKSs) are multifunctional enzymes that are responsible for the synthesis of fatty acids and other reduced polyketides. nih.govnih.govrsc.orgkit.edu These enzymes bear a strong resemblance to mammalian fatty acid synthases (FAS). rsc.org

The synthesis of a polyketide chain by an hrPKS involves the iterative condensation of malonyl-CoA extender units with a starter unit, typically acetyl-CoA. nih.govwikipedia.org The growing acyl chain is covalently attached to an acyl carrier protein (ACP) domain and undergoes a series of reductive steps (ketoreduction, dehydration, and enoylreduction) to produce a saturated fatty acyl chain. nih.gov

The final step in the synthesis of the fatty acid is the release from the PKS, which is catalyzed by a thioesterase (TE) domain. nih.govnih.gov This domain can either hydrolyze the thioester bond to release a free fatty acid or, in the case of lactone formation, catalyze an intramolecular cyclization. The thioesterase facilitates the nucleophilic attack of a hydroxyl group on the thioester carbonyl, leading to the formation of the stable γ-lactone ring. nih.gov

Enzymatic Mechanisms in Biosynthesis (e.g., Lactonase Resistance)

The final step in the biosynthesis of this compound is the intramolecular esterification, or lactonization, of its precursor, 4-hydroxynonanoic acid. This cyclization can occur spontaneously under acidic conditions; however, it is often enzyme-mediated to ensure efficiency and stereoselectivity. datapdf.com

The stability of the resulting γ-lactone ring is a key factor in its accumulation. While organisms produce enzymes called lactonases that can hydrolyze the ester bond of lactones, the biosynthetic process appears to have mechanisms to counteract this degradation. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The concept of "lactonase resistance" in this context likely refers to the high stability of the five-membered γ-lactone ring and the compartmentalization of biosynthetic pathways, which may protect the newly formed lactone from enzymatic hydrolysis. The equilibrium of the lactonization reaction heavily favors the cyclic ester form, making the reverse reaction (hydrolysis) thermodynamically less favorable. This inherent stability contributes to the persistence and accumulation of this compound in the producing organisms.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating and quantifying (S)-4-Nonanolide from complex matrices.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a widely applied technique for the analysis of volatile and semi-volatile compounds like lactones researchgate.net. GC-MS allows for the separation of this compound from other components based on its volatility and interaction with the stationary phase, followed by detection and identification using mass spectrometry tandfonline.comnih.govmdpi.com. The technique provides characteristic mass spectra, including fragmentation patterns, which serve as a fingerprint for compound identification nih.govnih.gov. For instance, GC-MS has been used to identify 4-nonanolide in tea aromas tandfonline.comnih.govacs.orgresearchgate.netacs.org. High-resolution GC coupled with Orbitrap Mass Spectrometry (GC-Orbitrap-MS) offers enhanced sensitivity and accuracy for the quantification of trace aroma compounds, including lactones, in complex matrices such as wines acs.orgnih.gov.

Table 1: Key Mass Spectrometry Fragmentation Ions for 4-Nonanolide and Related Lactones

| m/z | Relative Intensity (%) | Source Reference | Notes |

| 85 | 99.99 | nih.gov | Base peak for 4-nonanolide |

| 139 | 100.00 | nih.gov | MS2 fragmentation ion for this compound |

| 157 | 72.05 | nih.gov | MS2 fragmentation ion for this compound (likely [M+H]+) |

| 121 | 10.64 | nih.gov | MS2 fragmentation ion for this compound |

| 97 | 7.64 | nih.gov | MS2 fragmentation ion for this compound |

| 85 | 99.99 | researchgate.net | Characteristic ion for γ-lactones |

| 99 | N/A | researchgate.net | Characteristic ion for δ-lactones |

High Performance Liquid Chromatography (HPLC), including Chiral HPLC

High Performance Liquid Chromatography (HPLC) is employed for the separation and quantification of less volatile compounds or when higher precision is required. For chiral compounds like this compound, Chiral HPLC is essential for separating enantiomers and determining enantiomeric purity . Studies have reported the use of chiral HPLC for this compound, with a specific retention time of 12.3 minutes for the (S)-enantiomer . HPLC methods can also be utilized for the purification of related lactone compounds prior to spectroscopic analysis nih.gov.

Spectroscopic Characterization (beyond basic identification)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and can provide characteristic spectral fingerprints for compounds like this compound. While IR spectroscopy is primarily used for qualitative identification and structural elucidation, specific absorption bands can be monitored for the presence of the lactone functional group.

The IR spectrum of gamma-lactones, including nonanolide, typically exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For gamma-lactones, this band is generally observed in the region of 1730-1750 cm⁻¹ nih.govresearchgate.netgla.ac.uk. Additionally, ester C-O stretching vibrations will also contribute to the spectrum, often appearing in the fingerprint region below 1300 cm⁻¹. While IR spectroscopy alone may not be sufficient for precise quantification, it serves as a rapid method for initial identification and confirmation of the lactone structure in a sample. Research on related lactones has utilized IR spectroscopy for structural characterization, confirming the presence of key functional groups researchgate.netgla.ac.uktandfonline.com.

Table 1: Characteristic IR Absorption Bands for Gamma-Lactones

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Assignment |

| Carbonyl (C=O) | 1730-1750 | Lactone ring stretching |

| Ester (C-O) | ~1150-1250 | Ester stretching |

Note: Specific values can vary slightly depending on the molecular environment and instrumentation.

Advanced Quantification Methods (e.g., Stable Isotope Dilution Assay)

For precise and accurate quantification of this compound, particularly in complex matrices like food and beverages, advanced techniques such as the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. SIDA is considered a gold standard for quantifying trace compounds because it compensates for matrix effects and variations in sample preparation and instrumental response pageplace.denih.gov.

Stable Isotope Dilution Assay (SIDA)

SIDA involves the use of an isotopically labeled analog of the target compound (e.g., deuterium (B1214612) or ¹³C labeled) as an internal standard. This labeled standard is added to the sample at a known concentration before any extraction or sample preparation steps. Because the labeled standard and the native compound behave identically during sample processing and chromatographic separation, their ratio remains constant. Detection and quantification are typically performed using GC-MS or LC-MS/MS, where the mass spectrometer can distinguish between the native and isotopically labeled molecules based on their mass-to-charge ratio.

Recent research has successfully employed SIDA for the quantification of gamma-nonalactone (B146572) (which includes this compound) in various matrices. For instance, a study synthesized a novel isotopologue, 2H213C2-γ-Nonalactone, for use in SIDA-SPE-GC-MS analysis of gamma-nonalactone in New Zealand Pinot Noir wines chromatographyonline.comcncb.ac.cnnih.gov. This method demonstrated excellent linearity (R² > 0.99), reproducibility (0.72%), and repeatability (0.38%) in model wine calibrations cncb.ac.cnnih.gov. The concentrations of gamma-nonalactone in these wines were found to range from 8.3 to 22.5 µg/L cncb.ac.cnnih.gov. Another study utilized a similar SIDA-SPE-GC-MS method, employing 2H213C2-γ-Nonalactone as the internal standard, to quantify gamma-nonalactone in white wines, finding concentrations up to 59 µg/L in Botrytis-affected wines oeno-one.eu. These studies highlight the robustness and sensitivity of SIDA for accurate quantification of gamma-nonalactone in complex matrices.

Table 2: SIDA-SPE-GC-MS Method Performance for Gamma-Nonalactone Quantification

| Parameter | Value / Description | Source |

| Internal Standard | 2H213C2-γ-Nonalactone | cncb.ac.cnoeno-one.eu |

| Matrix | Model wine, New Zealand Pinot Noir wines, White wines | chromatographyonline.comcncb.ac.cnnih.govoeno-one.eu |

| Linearity (R²) | > 0.99 | cncb.ac.cnnih.gov |

| Reproducibility | 0.72% | cncb.ac.cnnih.gov |

| Repeatability | 0.38% | cncb.ac.cnnih.gov |

| Sample Volume | 50 mL (for wine samples) | oeno-one.eu |

| Spiked IS Conc. | 100 µL of 10,000 µg L⁻¹ ethanolic solution | oeno-one.eu |

| Detected Conc. | 8.3 to 22.5 µg/L (Pinot Noir wines); up to 59 µg/L (Botrytis white wines) | cncb.ac.cnnih.govoeno-one.eu |

| Analytical Platform | Solid-Phase Extraction-Gas Chromatography-Mass Spectrometry (SPE-GC-MS) | chromatographyonline.comcncb.ac.cnnih.govoeno-one.eu |

Compound List:

this compound

Derivatization, Functionalization, and Structure Activity Relationship Sar Studies

Synthesis of (S)-4-Nonanolide Derivatives

The synthesis of derivatives from this compound and related lactones primarily involves reactions that either open the lactone ring or introduce new functional groups onto the existing scaffold.

While direct esterification of the intact lactone is uncommon, the most significant reaction involving the ester group is its cleavage through nucleophilic attack, a process often referred to as ring-opening. This reaction converts the cyclic ester into a linear γ-hydroxy acid derivative, which can then undergo further esterification or other modifications. For example, primary and secondary amines can react selectively with the lactone moiety. In a study on the related γ-valerolactone oxide, primary amines like n-propylamine, benzylamine, and octylamine (B49996) readily opened the lactone ring to form the corresponding γ-hydroxy amides in high yields, leaving other functional groups like an epoxide ring intact. rsc.orgrsc.org This reaction provides a straightforward method for creating a library of amide derivatives from a lactone precursor.

Oxidation reactions can target various positions on the nonanolide scaffold, leading to derivatives with altered electronic properties and biological activities. A key transformation observed in related, more complex 10-membered lactones (nonenolides) is the oxidation of a hydroxyl group at the C-7 position to a carbonyl group. nih.gov This conversion creates an α,β-unsaturated ketone system within the macrocycle, a structural motif known to be a Michael acceptor, which significantly impacts biological activity. nih.gov While this compound itself lacks a hydroxyl group for such oxidation, synthetic routes can produce hydroxylated precursors, such as 3-hydroxynonan-4-olide, which can then be further derivatized. documentsdelivered.com

Ring cleavage of the lactone is a versatile strategy for derivatization. As mentioned, amines are effective nucleophiles for this transformation, yielding γ-hydroxy amides. rsc.orgrsc.org This reaction breaks the cyclic structure and introduces a new functional group, fundamentally altering the molecule's shape and polarity.

To perform Michael additions, an α,β-unsaturated lactone derivative is required. Saturated lactones like this compound can be converted into these reactive intermediates. One established method involves creating a hydroxylated intermediate, such as 3-hydroxynonan-4-olide, which can then be eliminated to form an unsaturated lactone like 2-nonen-4-olide. documentsdelivered.com This α,β-unsaturated lactone becomes an excellent substrate for Michael addition reactions, where nucleophiles add to the β-carbon, allowing for the introduction of a wide array of substituents. The α,β-unsaturated aldehyde or ketone functionality is a critical element for cytotoxicity in other natural products, suggesting that such derivatives of this compound could possess significant biological activity. elsevierpure.com

Introducing new substituents while controlling their three-dimensional orientation is crucial for SAR studies. This compound can be functionalized stereoselectively, particularly at the α-position (C3). By using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a proton can be removed from the α-carbon to form a lithium enolate. quimicaorganica.org This enolate can then react with various electrophiles, such as alkyl halides, to introduce a new substituent. The stereochemistry of the existing chiral center at C4 influences the direction from which the electrophile approaches, leading to a diastereoselective reaction. This allows for the synthesis of derivatives with new, controlled stereocenters at the α-position, which is essential for probing the spatial requirements of biological targets. quimicaorganica.org

Exploration of Structural Modifications for Biological Activity Modulation

The broader class of nonanolides, 10-membered macrolides to which this compound is structurally related, exhibits a wide spectrum of biological activities, including cytotoxic, phytotoxic, antifungal, and antibacterial effects. nih.govresearchgate.net By synthesizing and testing derivatives, researchers have identified key structural features that govern this activity.

A comprehensive study on the phytotoxicity of nonenolides isolated from the fungus Stagonospora cirsii, such as stagonolide (B1260407) A and herbarumin I, provides significant insight. These compounds and their semi-synthetic derivatives were tested for their ability to cause lesions on plant leaves and inhibit seedling growth. The results demonstrated that specific modifications dramatically alter phytotoxicity and target selectivity. nih.govmdpi.com For instance, acetylation of the hydroxyl groups on herbarumin I significantly increased its potency in seedling growth inhibition. mdpi.com The mono- and bis(acetyl) derivatives of herbarumin I were comparable in activity to the commercial herbicide metsulfuron-methyl. mdpi.com

Below is a data table summarizing the phytotoxic activity of several nonenolide derivatives against lettuce seedlings.

| Compound | Modification | Phytotoxicity (ID₅₀, μmol/seed) |

|---|---|---|

| Stagonolide A | Natural Product (C7=O) | 0.03 |

| Herbarumin I | Natural Product (C7-OH) | 0.35 |

| 8-monoacetyl-herbarumin I | Acetylation of Herbarumin I | 0.04 |

| 7,8-bis(acetyl)-herbarumin I | Di-acetylation of Herbarumin I | 0.07 |

| Stagonolide K (oxidized) | Oxidation of C7-OH to C7=O | 0.04 |

| Stagonolide J | Natural Product (C7-OH, different stereochem) | >0.80 |

Mechanistic Insights from Structure-Activity Relationships

SAR studies provide critical clues about the mechanism of action at a molecular level. For the phytotoxic nonenolides, two structural features have emerged as particularly important. nih.govmdpi.com

First, the oxidation state at the C-7 position is a major determinant of broad-spectrum toxicity. nih.gov Compounds with a C-7 carbonyl group, which forms an α,β-unsaturated system with the C-8/C-9 double bond, such as stagonolide A, exhibited toxicity not only to plants but also to microalgae, bacteria, and insect cells. In contrast, derivatives with a hydroxyl group at C-7, like herbarumin I and stagonolide J, showed much higher selectivity, being primarily phytotoxic with little to no effect on other organisms. nih.govmdpi.com This suggests that the C-7 carbonyl group may act as a reactive Michael acceptor, allowing the molecule to covalently bind to and inhibit a wide range of biological macromolecules, leading to non-specific toxicity.

Second, stereochemistry plays a subtle but significant role. It was noted that compounds with a 7S configuration were generally more phytotoxic than their 7R counterparts. nih.gov This indicates that even with the correct functional groups, the precise three-dimensional arrangement of atoms is crucial for optimal interaction with the biological target in plant cells, highlighting the specificity of the binding site. The high phytotoxicity and selectivity of acetylated herbarumin I derivatives make them promising candidates for the development of new, natural product-based herbicides. nih.gov

Biological Roles and Molecular Mechanisms Non Human and in Vitro Cellular Studies

Ecological and Inter-species Communication

(S)-4-Nonanolide and its racemic form, gamma-nonalactone (B146572), have been investigated for their involvement in ecological signaling, particularly in the context of pheromones and plant-environment interactions.

Role in Pheromone Signaling (e.g., Insects, Frogs, Termites)

While direct evidence for this compound specifically acting as a pheromone in insects, frogs, or termites is limited in the provided search results, gamma-nonalactone has been identified as a component in various insect-related contexts. For instance, gamma-nonalactone has been noted in studies concerning volatile compounds influencing stored-product Coleoptera, where it is recognized as an allelochemical nih.gov. Additionally, lactones, in general, are mentioned as pheromone components for frogs and termites researchgate.net. Some research on frog secretions indicates that macrolides, a related class of lactones, function as pheromones researchgate.netresearchgate.net. Specifically, in the context of insect olfaction, specialized receptors are responsible for detecting pheromones, enabling precise communication nih.gov. Although not explicitly identified as a primary pheromone for the mentioned species, its presence in insect volatile profiles suggests a potential role in inter-species communication or as a kairomone.

Sensory Science and Flavor Research Contributions

The sensory properties of this compound and gamma-nonalactone are well-documented, particularly their aroma profiles and detection thresholds.

Aroma Profile Characterization and Perception

Gamma-nonalactone is widely recognized for its distinct aroma, commonly described as coconut-like, creamy, and sweet, with fruity nuances, often reminiscent of peach scentspiracy.comoup.comfraterworks.comresearchgate.netscentree.cothegoodscentscompany.com. In perfumery, it is valued for its ability to add warmth, sweetness, and tropical notes to fragrances, acting as a volume builder and fixative scentspiracy.comfraterworks.com. Its aroma profile is considered to have high tenacity, lasting for extended periods on smelling strips fraterworks.com. The perception of its aroma can vary, with some descriptions noting a "fatty moldy coconut" scent at higher concentrations, while being a pleasant coconut note at lower concentrations thegoodscentscompany.com.

Data Table: Aroma Profile of Gamma-Nonalactone

| Descriptor | Notes |

| Coconut | Intense, authentic, sweet |

| Creamy | Milky, rich |

| Fruity | Peach-like, tropical, subtle nuances |

| Sweet | Gourmand, exotic |

| Musky | Undercurrent |

| Fatty | Undertones, moldy (at higher concentrations) |

Odor Detection Thresholds and Enantiomeric Differences in Sensory Impact

Research has established that gamma-nonalactone has a relatively low odor detection threshold, reported as 30 µg/L in water researchgate.net and 7 ppb (0.000007%) scentree.co. Studies investigating the enantiomers of gamma-nonalactone have revealed significant differences in their sensory impact. For instance, the (R)-stereoisomer is typically associated with a soft coconut and sweet taste, while the (S)-stereoisomer is described as having a weak coconut aroma researchgate.net. This difference in sensory perception is also reflected in odor detection thresholds, where statistically significant differences between enantiomers have been observed for gamma-nonalactone researchgate.netnih.govacs.org. In Australian red wines, the (R) enantiomer of gamma-nonalactone was found to be more prevalent than its (S) counterpart researchgate.netnih.govacs.org. Furthermore, studies on other lactones indicate that enantiomers can differ significantly in their odor potency researchgate.net.

Data Table: Odor Detection Thresholds and Enantiomeric Differences of Gamma-Nonalactone

| Enantiomer / Racemate | Odor Detection Threshold | Aroma Description (R-enantiomer) | Aroma Description (S-enantiomer) | Prevalence in Wine |

| (R)-gamma-nonalactone | 285 µg/L nih.govacs.org | Soft coconut, sweet taste | Weak coconut | More prevalent |

| (S)-gamma-nonalactone | Not specified | Less prevalent | ||

| Racemic gamma-nonalactone | 30 µg/L researchgate.net / 7 ppb scentree.co | Coconut, creamy, sweet |

Antimicrobial and Phytotoxic Activities (Non-Clinical Contexts)

Nonanolides, a class of ten-membered lactones, are recognized for a broad spectrum of biological activities, including antimicrobial and phytotoxic effects researchgate.net. Research indicates that compounds within the nonalide class are associated with significant antimicrobial properties mdpi.com.

Antifungal Activities (e.g., against Fungi associated with plants or non-human environments)

Nonanolides, as a class of ten-membered lactones, have demonstrated antimicrobial and fungicidal activities researchgate.net. Specifically, compounds belonging to the nonalide class are associated with antifungal properties mdpi.com. Research indicates that this compound itself exhibits significant antimicrobial activity . Related nonenolides, such as xyolide isolated from an endophytic fungus, showed activity against the plant pathogenic oomycete Pythium ultimum researchgate.net. Other ten-membered lactones, like stagonolides and herbarumin I, produced by the fungus Stagonospora cirsii, also exhibit fungicidal activity and are considered promising for developing natural product-derived pesticides mdpi.com.

Antibacterial Activities (e.g., against Bacillus cereus)

The nonalide class of compounds is recognized for its antibacterial properties mdpi.com. For instance, mangiferaelactone, a polyhydroxylated macrolide belonging to the nonalide class, exhibited a minimal inhibitory concentration (MIC) of 0.55 mg/mL against Bacillus cereus mdpi.com. Additionally, xanthoquinodins isolated from the fungus Cytospora species demonstrated significant activity against Bacillus cereus, with an MIC of 1.56 mg/mL nih.gov. Research also indicates that this compound exhibits significant antimicrobial activity .

Phytotoxic Effects of Related Nonanolides and Derivatives

Metabolites within the nonanolide family are known to possess phytotoxic activities researchgate.net. Ten-membered lactones, often referred to as nonenolides, frequently act as phytotoxins researchgate.net. Studies on related compounds have revealed specific structure-activity relationships. For example, certain 7S nonenolides were found to be more phytotoxic than their 7R counterparts mdpi.com. Derivatives of herbarumin I, such as mono- and bis(acetyl) derivatives, have shown potent activity against seedling growth, indicating their potential as pre-emergent herbicides mdpi.com. The phytotoxic effects of stagonolide (B1260407) A and herbarumin I on plants like Arabidopsis thaliana include the formation of necrotic leaf lesions and inhibition of photosynthesis and root growth mdpi.com. Oxidation at the C-7 position of the lactone ring appears to be crucial for manifesting toxicity, as C-7 non-oxidized nonenolides generally display minimal non-target activity mdpi.com.

In Vitro Cellular Effects and Pathway Modulation

Cytotoxic Effects on Non-Human Cancer Cell Lines (e.g., A549, HCT116, QGY, A375, U973)

This compound and related nonanolide derivatives have demonstrated significant in vitro cytotoxicity against various non-human cancer cell lines. Specifically, nonanolide 16, possessing the (2S) configuration, exhibited potent growth inhibitory activity against the A549, QGY, and U973 cell lines nih.govresearchgate.net. Another compound, γ-lactone 17, also showed potent growth inhibition against the A549 cell line nih.govresearchgate.net. Further investigations identified Cytospolide P (compound 197), which also has a (2S) configuration, as having strong activity against A549, QGY, and U973 cells, with reported IC50 values of 2.05 µg/mL, 15.82 µg/mL, and 28.26 µg/mL, respectively researchgate.net. Furan-containing nonanolides (compounds 71, 72, 73, and 75) have also displayed considerable cytotoxic activity against A549 cells researchgate.net. The study also noted that the C-2 methyl group plays a significant role in the growth inhibition observed in tumor cell lines, as evidenced by differing activities between C-2 epimers researchgate.net.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, geometry, and reactivity of (S)-4-Nonanolide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its fundamental properties.

DFT calculations begin with the geometry optimization of the molecule's structure to find its most stable conformation, which corresponds to the lowest energy state on the potential energy surface. cnr.itscm.comstackexchange.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the γ-lactone ring and its pentyl side chain. The optimized geometry provides a realistic three-dimensional representation of the molecule.

Once the geometry is optimized, a range of electronic properties and quantum chemical descriptors can be calculated. researchgate.netias.ac.inresearchgate.net These descriptors help in predicting the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. ias.ac.in

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the carbonyl oxygen is expected to be a region of high electron density, making it a likely site for electrophilic attack or hydrogen bonding.

While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established for similar lactone structures. The computed properties available in databases like PubChem are derived from such computational methods. nih.gov

Table 1: Selected Computed Properties of this compound from Quantum Chemical Calculations nih.gov

| Property | Value | Unit |

| Molecular Weight | 156.22 | g/mol |

| Exact Mass | 156.115029749 | Da |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Tautomer Count | 2 | |

| Covalently-Bonded Unit Count | 1 |

This table is interactive. Click on the headers to sort the data.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.govresearchgate.net This method is particularly relevant for understanding the biological activity of this compound, especially its role as a fragrance molecule, which involves interaction with olfactory receptors (ORs) or odorant-binding proteins (OBPs). nih.govnih.govnih.govmurdoch.edu.auscienceopen.com

The process of molecular docking involves several key steps. First, three-dimensional structures of both the ligand, this compound, and the target protein are required. While the structure of this compound can be readily generated and optimized using computational methods, the structures of human olfactory receptors are often modeled using homology modeling due to the challenges in their experimental determination. nih.gov

Next, a docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity, typically in terms of binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. nih.govnih.gov

Although specific molecular docking studies detailing the interaction of this compound with a particular protein are not widely published, general principles of protein-ligand interactions can be applied to hypothesize its binding mode. nih.govyoutube.comnih.govuni-stuttgart.deresearchgate.net The interaction of this compound with a hypothetical binding pocket would likely involve a combination of non-covalent interactions:

Hydrophobic Interactions: The pentyl chain of this compound is nonpolar and would favorably interact with hydrophobic amino acid residues in the binding pocket, such as leucine, isoleucine, and valine.

Hydrogen Bonding: The carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like serine, threonine, or tyrosine.

The results of molecular docking simulations can provide valuable insights into which amino acid residues are crucial for binding and can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.netnih.gov For a flexible molecule like this compound, which has a rotatable pentyl chain and a somewhat flexible lactone ring, understanding its conformational landscape is essential.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. utwente.nlmdpi.comuakron.edumdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides a detailed view of the conformational changes, flexibility, and interactions of this compound, often in a simulated environment such as in aqueous solution. utwente.nl

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds. The analysis of the resulting trajectory can reveal:

Preferred Conformations: The simulation can identify the most populated and energetically favorable conformations of the lactone ring and the side chain. The five-membered γ-lactone ring is known to adopt non-planar "envelope" or "twist" conformations. researchgate.net

Flexibility: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be calculated to quantify the flexibility of different parts of the molecule. The pentyl chain is expected to be more flexible than the lactone ring.

Solvent Interactions: MD simulations can provide detailed information about the hydrogen bonding network and hydrophobic interactions between this compound and the surrounding solvent molecules.

Research Gaps and Future Directions

Elucidation of Novel Stereoselective Synthetic Pathways

Current State and Gaps: While general methods for synthesizing chiral lactones exist, including biocatalysis, organocatalysis, and metal-catalyzed reactions, specific, highly efficient, and enantioselective routes tailored for (S)-4-Nonanolide are not extensively detailed in current literature. Biocatalytic approaches, utilizing enzymes like Baeyer-Villiger monooxygenases (BVMOs) or alcohol dehydrogenases (ADHs), offer greener alternatives and high enantioselectivity nih.govnih.govresearchgate.netnih.gov. Organocatalysis has also shown promise in the asymmetric synthesis of chiral lactones oaepublish.combeilstein-journals.orgnih.govacs.orgrsc.org. However, achieving high enantiomeric excess (ee) and yields for this compound via scalable and cost-effective methods remains a challenge. There is a need for novel catalytic systems that can specifically target the formation of the (S) enantiomer with high fidelity.

Future Directions:

Development of Novel Catalysts: Research should focus on designing and optimizing new organocatalysts, metal-organic frameworks (MOFs), or chiral transition metal complexes that can mediate the stereoselective synthesis of this compound with improved efficiency and selectivity frontiersin.org.

Enzyme Engineering and Biocatalysis: Further exploration and engineering of specific enzymes, such as tailored BVMOs or hydroxylases, could lead to highly enantioselective biocatalytic routes for this compound production directly from renewable feedstocks nih.govgoogle.comresearchgate.net.

Chemoenzymatic and Flow Chemistry Approaches: Integrating chemical and enzymatic steps, or developing continuous-flow processes, could enhance reaction control, productivity, and sustainability in the synthesis of this compound researchgate.netacs.org.

Comprehensive Mapping of Natural Biosynthetic Routes and Enzyme Discovery

Current State and Gaps: this compound has been identified in natural sources such as corn (Zea mays) and the Thymbra capitata plant nih.govontosight.ai. However, the specific biochemical pathways and the enzymes responsible for its natural, stereoselective biosynthesis remain largely uncharacterized. While general mechanisms for gamma-lactone production in microorganisms involve fatty acid metabolism and beta-oxidation, the precise enzymes that dictate the (S) stereochemistry of 4-Nonanolide are yet to be identified and studied in detail google.comresearchgate.netnih.govgoogle.com.

Future Directions:

Genomic and Metagenomic Analysis: Employing advanced genomic and metagenomic techniques to identify and isolate genes encoding enzymes involved in the biosynthesis of this compound in its natural sources.

Enzyme Isolation and Characterization: Isolate candidate enzymes (e.g., specific hydroxylases, lactone synthases) and characterize their activity, substrate specificity, and stereoselectivity towards the formation of this compound.

Metabolic Engineering for Production: Utilize metabolic engineering strategies to modify microorganisms, enabling them to produce this compound efficiently through fermentation, leveraging the identified biosynthetic pathways and enzymes google.comresearchgate.net.

Advanced Investigations into Enantiomer-Specific Biological Interactions

Current State and Gaps: this compound is primarily known for its olfactory properties nih.govontosight.ai. Lactones, in general, interact with olfactory and pheromone receptors nih.govresearchgate.netrsc.orgacs.org. However, specific research detailing the differential biological interactions of the (S) enantiomer of 4-Nonanolide compared to its (R) counterpart or the racemic mixture is scarce. While some reports suggest similar smells for both enantiomers of gamma-nonanolactone ontosight.ai, other chiral aroma compounds exhibit distinct olfactory profiles and receptor activations based on their stereochemistry acs.org. The precise role of this compound as a semiochemical or its specific interactions with insect olfactory or pheromone receptors are not well-defined.

Future Directions:

Enantioselective Receptor Studies: Conduct detailed binding and activation studies using insect olfactory receptors (ORs) and pheromone receptors to quantify the specific affinity and potency of this compound versus its enantiomer nih.govacs.org.

Behavioral Ecology Studies: Perform behavioral assays with relevant insect species to determine the specific attractant or repellent properties of enantiomerically pure this compound, clarifying its role in chemical communication researchgate.netrsc.org.

Structure-Activity Relationship (SAR) Analysis: Investigate how modifications to the lactone structure, particularly at the chiral center, influence its interaction with biological targets, providing insights into the molecular basis of its activity.

Exploration of New Derivatization Strategies for Functional Enhancement

Current State and Gaps: The current literature does not extensively detail specific derivatization strategies aimed at enhancing the functional properties of this compound. While general synthetic methods allow for the functionalization of lactone rings to create diverse structures oaepublish.comacs.orgacs.org, these have not been specifically applied to optimize this compound for improved aroma, stability, or bioactivity.

Future Directions:

Aroma Profile Tuning: Explore chemical modifications to the this compound structure, such as altering the alkyl chain or introducing functional groups, to fine-tune its aroma characteristics for novel fragrance and flavor applications.

Stability and Formulation Enhancement: Investigate derivatization approaches that could improve the chemical stability of this compound under various environmental conditions, facilitating its use in diverse product formulations.

Bioactivity Modulation: If specific biological activities are identified, derivatization could be employed to enhance potency, selectivity, or delivery of the compound.

Deeper Mechanistic Understanding at the Molecular and Cellular Level (non-human systems)

Current State and Gaps: While general mechanisms of lactone interaction with cellular signaling pathways are studied, particularly in cancer research nih.govresearchgate.netoaepublish.com, the specific molecular and cellular mechanisms of this compound in non-human systems, such as insect olfactory neurons, are not fully elucidated. The primary known interaction involves olfactory receptors (ORs), which are GPCRs, and understanding how this compound binds to and activates these receptors, including the role of specific amino acid residues in enantioselectivity, is an area of ongoing research for various odorants nih.govacs.org.

Future Directions:

Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict and analyze the binding modes of this compound with insect olfactory or pheromone receptors, identifying key interaction points nih.govacs.org.

Site-Directed Mutagenesis: Employ site-directed mutagenesis on target insect receptors to pinpoint critical amino acid residues responsible for the specific binding and activation by this compound.

Cellular Signaling Pathway Analysis: Investigate the downstream cellular events and signaling cascades triggered by the activation of insect olfactory neurons by this compound.

Development of Advanced Analytical Platforms for In Situ Monitoring

Current State and Gaps: The analysis of chiral compounds, including lactones, typically relies on chiral chromatography (HPLC, GC) using specialized stationary phases phenomenex.comsigmaaldrich.comgcms.czoup.com. Techniques like GC-MS and LC-MS are used for identification and quantification. Biosensors are also emerging for detecting related signaling molecules like N-acyl homoserine lactones (AHLs) rsc.orgnih.govazosensors.comoup.com. However, there is a need for analytical platforms capable of sensitive, selective, and real-time in situ monitoring of this compound in complex biological or environmental samples, as current methods can be time-consuming and require extensive sample preparation.

Future Directions:

High-Sensitivity Chiral Analysis: Develop advanced chiral chromatographic methods coupled with highly sensitive detectors, such as high-resolution mass spectrometry, for precise enantiomeric quantification of this compound at trace levels.

Targeted Biosensor Development: Design and validate specific biosensors that can detect this compound in real-time, potentially utilizing engineered receptors or enzymes immobilized on electrochemical or optical platforms rsc.orgazosensors.comoup.com.

Spectroscopic and Microfluidic Integration: Explore the application of advanced spectroscopic techniques (e.g., SERS) or integrate analytical methods into microfluidic devices for portable, rapid, and in situ monitoring capabilities.

Compound List

this compound

gamma-Nonanolactone

(5S)-5-pentyloxolan-2-one

(S)-Dihydro-5-pentyl-2(3H)-furanone

(R)-4-Nonanolide

N-acyl homoserine lactones (AHLs)

N-octanoyl-homoserine lactone (C8-AHL)

N-3-oxo-hexanoyl-homoserine lactone (3-oxo-C6-AHL)

Whiskey lactone

Isoamyl acetate (B1210297)

Undecanal

Sesquiterpene lactones

4-hydroxynonanoic acid

Q & A

Q. How can (S)-4-Nonanolide be synthesized with high enantiomeric purity, and what analytical methods validate its structural integrity?

- Methodological Answer : this compound synthesis typically involves lactonization of (S)-4-hydroxynonanoic acid under acidic or enzymatic catalysis. Key steps include: